2-((1-Benzyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
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Overview
Description
The compound “2-((1-Benzyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid” seems to be a complex organic molecule. It likely contains a pyrrolidinone ring, which is a common motif in many pharmaceuticals and natural products .
Physical and Chemical Properties Analysis
Based on the structure, this compound is likely to be solid at room temperature . Its exact physical and chemical properties would depend on the specifics of its molecular structure .Scientific Research Applications
Industrial Synthesis of Nicotinic Acid
Nicotinic acid is crucial for both human and animal health, serving as an essential nutrient and an antipelagic agent. Traditionally, it is produced through the oxidation of 5-ethyl-2-methylpyridine, a process that unfortunately generates nitrous oxide, a potent greenhouse gas. Recent research has focused on developing more ecological methods for producing nicotinic acid from commercially available raw materials, aiming to align with green chemistry principles and reduce environmental impact. These methods explore the use of alternative raw materials and processes that are more environmentally friendly and sustainable (Lisicki, Nowak, & Orlińska, 2022).
Herbicidal Activity and Agricultural Applications
A series of substituted aryl-formyl piperidinone derivatives, incorporating nicotinic acid fragments, were designed and synthesized to explore their herbicidal activity. These compounds, especially compound I-9, showed promising herbicidal effects, suggesting the potential of nicotinic acid derivatives in agricultural applications. The study provides a foundation for developing green herbicides based on nicotinic acid structures (Fu et al., 2021).
Separation and Recovery in Industry
The separation and recovery of nicotinic acid are critical in various industrial processes, particularly in the pharmaceutical and biochemical sectors. Research into using organophosphorus solvating extractants for the reactive extraction of nicotinic acid has shown promise in enhancing recovery efficiency. This approach could offer a more efficient method for isolating nicotinic acid, with potential applications in the production of vitamins and pharmaceuticals (Kumar, Wasewar, & Babu, 2008).
Synthesis of Pseudopeptides
Research into the synthesis of nicotinic acid-based amino acid units bearing an amidoxime function has opened new avenues in peptide chemistry. These pseudopeptides, derived from 2-cyanonicotinic acid, could have implications in developing novel biomolecules with potential applications in drug development and molecular biology (Ovdiichuk et al., 2015).
Future Directions
Properties
IUPAC Name |
2-(1-benzyl-2,5-dioxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c20-14-9-13(24-15-12(17(22)23)7-4-8-18-15)16(21)19(14)10-11-5-2-1-3-6-11/h1-8,13H,9-10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZKTOCCJMFDQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC2=CC=CC=C2)SC3=C(C=CC=N3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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